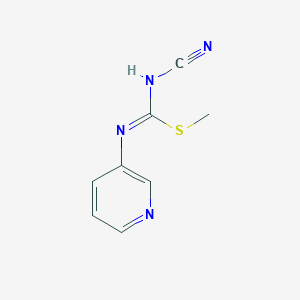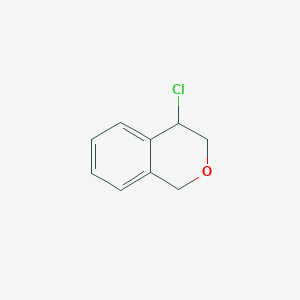
Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
(C2H5O)2P(O)H+C6H3(CF3)2CH2X→(C2H5O)2P(O)CH2C6H3(CF3)2+HX
Where (X) represents a halide group (e.g., bromide or chloride).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products:
Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Hydrolysis: Formation of phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organophosphorus compounds.
Materials Science: Employed in the development of flame retardants and plasticizers due to its thermal stability.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Agriculture: Explored as a potential component in the formulation of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of biological molecules.
Comparación Con Compuestos Similares
Diethyl phosphite: Another organophosphorus compound with similar reactivity but lacking the trifluoromethyl groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with a similar trifluoromethyl-substituted phenyl group but different functional groups.
Uniqueness: Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate is unique due to the presence of both the phosphonate group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
125138-12-7 |
|---|---|
Fórmula molecular |
C13H15F6O3P |
Peso molecular |
364.22 g/mol |
Nombre IUPAC |
1-(diethoxyphosphorylmethyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F6O3P/c1-3-21-23(20,22-4-2)8-9-5-10(12(14,15)16)7-11(6-9)13(17,18)19/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
YAVRWCHSQKIQDR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B8706773.png)






![4-Hydroxy-5,6,7,8,9,10-hexahydro-2H-cycloocta[b]pyran-2-one](/img/structure/B8706814.png)

![8-Fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B8706820.png)




